molecular formula C7H6N2S B12926069 6H-Thiopyrano[3,2-d]pyrimidine CAS No. 33526-08-8

6H-Thiopyrano[3,2-d]pyrimidine

Cat. No.: B12926069
CAS No.: 33526-08-8
M. Wt: 150.20 g/mol
InChI Key: PHQVXPYZZSPBHC-UHFFFAOYSA-N
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Description

6H-Thiopyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a thiopyran ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Thiopyrano[3,2-d]pyrimidine typically involves cyclization reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high yield, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6H-Thiopyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the thiopyran ring, affecting the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dioxane and may require catalysts or light-mediated activation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce aryl or alkyl groups onto the pyrimidine ring .

Mechanism of Action

The mechanism by which 6H-Thiopyrano[3,2-d]pyrimidine exerts its effects involves the inhibition of PDE4B. This enzyme plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4B, this compound increases cAMP levels, leading to anti-inflammatory effects .

Comparison with Similar Compounds

6H-Thiopyrano[3,2-d]pyrimidine can be compared to other heterocyclic compounds with similar structures, such as:

The uniqueness of this compound lies in its specific ring fusion and sulfur atom, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

33526-08-8

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

6H-thiopyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-2,4-5H,3H2

InChI Key

PHQVXPYZZSPBHC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC=NC=C2S1

Origin of Product

United States

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